(5-Fluoropyrimidin-2-yl)methanamine hydrochloride
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Overview
Description
(5-Fluoropyrimidin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H7ClFN3. It is a fluorinated pyrimidine derivative, which is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride typically involves the reaction of 5-fluoropyrimidine with methanamine in the presence of hydrochloric acid. The reaction conditions often require an inert atmosphere and room temperature to ensure the purity and stability of the product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: (5-Fluoropyrimidin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution reactions: These include reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include potassium carbonate (K2CO3) for nucleophilic substitution and various oxidizing or reducing agents for oxidation and reduction reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
(5-Fluoropyrimidin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with nucleic acid synthesis, similar to other fluoropyrimidines. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated pyrimidine structure.
2-Chloro-5-fluoropyrimidine: Another fluorinated pyrimidine used in various chemical syntheses.
Uniqueness: (5-Fluoropyrimidin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which can impart different chemical and biological properties compared to other fluoropyrimidines .
Properties
IUPAC Name |
(5-fluoropyrimidin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3.ClH/c6-4-2-8-5(1-7)9-3-4;/h2-3H,1,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICRVBJGXJEXSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CN)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-30-3 |
Source
|
Record name | 2-Pyrimidinemethanamine, 5-fluoro-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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